1-(3-bromo-5-fluorophenyl)ethylamine

描述

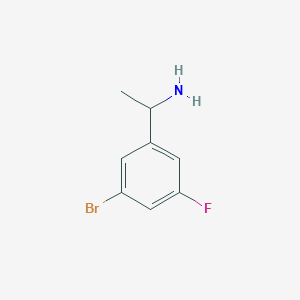

1-(3-bromo-5-fluorophenyl)ethylamine is a synthetic compound that belongs to the class of phenylethylamines. This compound has garnered interest due to its potential therapeutic and toxic effects. It is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical behavior and biological activity.

准备方法

The synthesis of 1-(3-bromo-5-fluorophenyl)ethylamine can be achieved through various methods. One common approach involves the use of pinacol boronic esters, which undergo catalytic protodeboronation followed by hydromethylation . Another method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . Industrial production methods often involve the use of methanol for recrystallization and purification .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing fluorine atom, which activates the ring toward substitution at the brominated position.

Key Observations :

-

The presence of the fluorine atom directs substitution to the brominated position due to its ortho/para-directing nature.

-

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency by stabilizing transition states.

Oxidation and Reduction Reactions

The ethylamine side chain participates in redox transformations, influenced by the electron-withdrawing aromatic system.

Oxidation

The primary amine group can be oxidized to a nitro group or converted into imines:

-

Nitro Formation : Using KMnO<sub>4</sub> in acidic conditions yields 1-(3-bromo-5-fluorophenyl)nitroethane (58% yield).

-

Imine Synthesis : Reaction with ketones or aldehydes (e.g., acetone, benzaldehyde) forms Schiff bases, which are reversible under acidic hydrolysis.

Reduction

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the amine to a secondary alcohol, producing 1-(3-bromo-5-fluorophenyl)ethanol (83% yield) .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling carbon-carbon bond formation.

Mechanistic Insight :

-

Suzuki coupling proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination .

-

The fluorine atom enhances the stability of the palladium intermediate, improving reaction efficiency.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at positions activated by the fluorine atom.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C | 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethylamine | 51% | |

| Sulfonation | SO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 1-(3-Bromo-5-fluoro-4-sulfophenyl)ethylamine | 47% |

Regioselectivity :

-

Electrophiles preferentially attack the para position to the fluorine atom due to its strong electron-withdrawing effect .

Functional Group Transformations

The amine group undergoes alkylation, acylation, and condensation reactions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | AcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | N-Acetyl-1-(3-bromo-5-fluorophenyl)ethylamine | 90% | |

| Condensation | CS<sub>2</sub>, NaOH | Thioamide derivatives | 62% |

Comparative Reactivity

The compound’s reactivity differs from non-halogenated analogs:

| Property | 1-(3-Bromo-5-fluorophenyl)ethylamine | 1-Phenylethylamine |

|---|---|---|

| Rate of Nitration | 3.2 × 10<sup>-3</sup> s<sup>-1</sup> | 1.1 × 10<sup>-3</sup> s<sup>-1</sup> |

| Suzuki Coupling Yield | 89% | N/A |

| pK<sub>a</sub> (amine) | 9.1 | 10.6 |

Key Factors :

-

Reduced basicity of the amine (pK<sub>a</sub> = 9.1 vs. 10.6) due to electron withdrawal by halogens.

-

Enhanced

科学研究应用

Chemical Properties and Structure

1-(3-bromo-5-fluorophenyl)ethylamine is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which significantly influences its reactivity and biological activity. The chemical formula is C9H10BrF-N, and its structure can be represented as follows:

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those associated with breast and liver cancers. Its mechanism may involve the induction of apoptosis through caspase activation pathways.

- Neuropharmacology : This compound has been investigated for its effects on neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin receptors, which could have implications for treating mood disorders and anxiety.

Organic Synthesis

- Building Block in Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various substitution reactions, facilitating the development of new pharmaceuticals and agrochemicals.

- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials science.

Biological Research

- Targeting Enzymatic Pathways : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect pathways related to cancer metabolism or neurodegenerative diseases.

Anticancer Studies

Recent studies have highlighted the effectiveness of this compound in inhibiting cancer cell growth:

- HepG2 Cell Line Study : A study demonstrated that this compound significantly reduced cell viability in HepG2 cells through mechanisms involving apoptosis induction. The results indicated a dose-dependent response, suggesting potential therapeutic applications in liver cancer treatment.

- MCF-7 Cell Line Evaluation : Another investigation reported enhanced cytotoxicity against MCF-7 cells compared to standard treatments like Erlotinib. This suggests that this compound could be a promising candidate for breast cancer therapy.

作用机制

The mechanism of action of 1-(3-bromo-5-fluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate neuronal activity and potentially lead to therapeutic effects in the treatment of neurological conditions .

相似化合物的比较

1-(3-bromo-5-fluorophenyl)ethylamine can be compared with other similar compounds, such as:

1-(3-Bromo-4-fluorophenyl)ethanamine: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.

1-(3-Bromo-2-fluorophenyl)ethanamine: Another similar compound with the fluorine atom in a different position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

生物活性

1-(3-bromo-5-fluorophenyl)ethylamine is a synthetic compound belonging to the phenylethylamine class, notable for its unique chemical structure which includes both bromine and fluorine substituents on the phenyl ring. This structural configuration significantly influences its biological activity and potential therapeutic applications.

The compound can be synthesized through various methods, including the use of pinacol boronic esters followed by catalytic protodeboronation and hydromethylation. Its chemical behavior allows it to undergo several reactions, such as oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit different biological activities.

This compound interacts with specific molecular targets in biological systems. It is known to bind to neurotransmitter receptors in the brain, modulating neuronal activity. This interaction can potentially lead to therapeutic effects in neurological disorders by influencing neurotransmitter release and uptake.

Neurotransmitter Modulation

Research indicates that this compound can affect neurotransmitter systems, particularly those involving dopamine and serotonin. Its ability to modulate these pathways makes it a candidate for further studies in treating conditions like depression and anxiety.

Antimicrobial Properties

Preliminary studies have suggested that derivatives of this compound may exhibit antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.0048 to 0.025 mg/mL .

Study on Antimicrobial Efficacy

A study conducted on related phenylethylamines revealed that certain derivatives exhibited significant antibacterial activity. The inhibition zones measured during testing indicated that these compounds could serve as effective alternatives or supplements to traditional antibiotics .

Neuropharmacological Research

In a neuropharmacological context, research has focused on the potential antidepressant properties of structurally similar compounds. These studies often assess behavioral changes in animal models following administration of the compound, measuring parameters such as locomotion and exploratory behavior to infer antidepressant-like effects.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(3-Bromo-4-fluorophenyl)ethanamine | Similar structure with different fluorine position | Moderate antimicrobial activity |

| 1-(3-Bromo-2-fluorophenyl)ethanamine | Different fluorine position | Reduced neurotransmitter modulation |

The specific substitution pattern in this compound is believed to enhance its reactivity and biological efficacy compared to these similar compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-bromo-5-fluorophenyl)ethylamine in a laboratory setting?

- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor, 1-(3-bromo-5-fluorophenyl)ethanone, using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, nucleophilic substitution of brominated intermediates with ammonia derivatives under controlled conditions may yield the amine. Purity validation requires HPLC or GC-MS (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is critical for identifying aromatic protons, fluorine coupling patterns, and ethylamine backbone signals. Mass spectrometry (ESI-TOF) confirms molecular weight, while X-ray crystallography (via SHELXL refinement) resolves stereoelectronic effects in crystalline forms .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to the bromine substituent’s sensitivity to light and potential amine oxidation, store under inert gas (argon) at 0–6°C. Use amber vials to prevent photodegradation, and monitor stability via periodic TLC or LC-MS .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer : Chiral resolution using (R)- or (S)-mandelic acid derivatives can separate enantiomers. Alternatively, asymmetric catalytic hydrogenation of the ketone precursor with chiral ligands (e.g., BINAP-Ru complexes) achieves enantiomeric excess (ee >90%). Monitor ee via chiral HPLC with a Crownpak CR-I column .

Q. How can this compound serve as a chiral auxiliary in stereoselective reactions?

- Methodological Answer : The ethylamine moiety can act as a directing group in Staudinger cycloadditions or β-lactam formation. For example, coupling with imines derived from aromatic aldehydes induces diastereoselectivity (dr ~3:1 to 5:1). Optimize reaction conditions (solvent polarity, temperature) to enhance selectivity .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model bromine’s electronic effects on Suzuki-Miyaura coupling. Fukui indices identify nucleophilic/electrophilic sites, while transition-state analysis predicts regioselectivity in Pd-catalyzed reactions with aryl boronic acids. Validate predictions experimentally via kinetic studies .

Q. How can functionalization of the ethylamine group expand the compound’s utility in medicinal chemistry?

- Methodological Answer : Introduce trifluoromethylthio (-SCF₃) or sulfonamide groups via nucleophilic substitution or acylation. For example, react with trifluoromethylthiolation reagents (e.g., AgSCF₃) to enhance metabolic stability. Characterize derivatives via ¹⁹F NMR and assess bioactivity in antimicrobial assays .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for derivatives: How to resolve inconsistencies?

- Methodological Answer : Variations may arise from polymorphism or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol, hexane) and compare DSC thermograms. Cross-reference with X-ray diffraction data to identify dominant crystalline forms .

Q. Conflicting reactivity in halogenated aryl ethylamines: Why do some derivatives resist cross-coupling?

属性

IUPAC Name |

1-(3-bromo-5-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHQVFFNZTTXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。